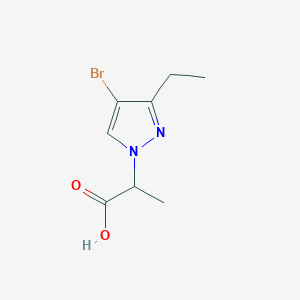

2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(4-bromo-3-ethylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-7-6(9)4-11(10-7)5(2)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVNULMNWBTCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1Br)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-3-ethylpyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the bromine atom or other functional groups in the molecule.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Key Observations:

Substituent Effects on Acidity: The pKa of 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is predicted at 4.26, suggesting moderate acidity influenced by electron-withdrawing difluoromethyl and bromo groups . The ethyl group in the target compound may slightly increase pKa compared to methyl analogs due to reduced electron-withdrawing effects.

Steric and Solubility Considerations: The ethyl group (vs. Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups enhance lipophilicity, as seen in compounds from and , which may improve membrane permeability but reduce water solubility.

Thermal Stability :

- Boiling points for pyrazole derivatives with CF₃ or CF₂H groups (e.g., 394°C for the compound in ) are higher than typical aliphatic analogs, likely due to increased molecular weight and halogen interactions.

Biological Activity

2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 247.09 g/mol. Its structure features a pyrazole ring substituted with a bromine atom and an ethyl group, contributing to its unique biological properties.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines:

The exact IC50 values for this compound are still under investigation, but related compounds have demonstrated effective inhibition of cancer cell growth.

The biological activity of pyrazole derivatives often involves interaction with specific molecular targets such as kinases and enzymes. For example, some studies have highlighted the role of pyrazoles in modulating signaling pathways associated with cancer cell survival and proliferation. The precise mechanisms for this compound remain to be elucidated through further research.

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives:

- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives for their ability to inhibit cell proliferation in various cancer models. The results indicated that certain structural modifications enhance potency against specific cancer types, suggesting that this compound could be optimized for improved efficacy.

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of pyrazoles, demonstrating significant reductions in inflammatory markers in animal models. This raises the possibility that this compound may also exhibit similar benefits.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with bromination of a pyrazole precursor using agents like N-bromosuccinimide (NBS) in dichloromethane . The ethyl group at the 3-position can be introduced via alkylation (e.g., ethyl bromide under basic conditions), followed by coupling the propanoic acid moiety through nucleophilic substitution or ester hydrolysis. Optimization includes temperature control (0–25°C for bromination), stoichiometric ratios (1.2–1.5 equivalents of NBS), and purification via recrystallization or column chromatography.

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect at C4, ethyl group’s triplet at δ ~1.2–1.4 ppm) .

- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data collected at low temperature (100 K) improves resolution; hydrogen bonding patterns (e.g., carboxylic acid dimerization) validate intermolecular interactions .

Q. What are the key physicochemical properties influencing experimental handling?

- Data : Molecular weight (C₈H₁₁BrN₂O₂ ≈ 263.09 g/mol), solubility (polar aprotic solvents like DMSO), and pKa (~4.2 for carboxylic acid). These properties dictate storage (desiccated, -20°C), solvent selection for reactions, and buffer conditions for biological assays .

Advanced Research Questions

Q. How does the substitution pattern (bromo at C4, ethyl at C3) affect reactivity in nucleophilic aromatic substitution compared to methyl-substituted analogs?

- Analysis : The ethyl group increases steric hindrance at C3, reducing electrophilicity at C4 compared to methyl analogs. Bromine’s electron-withdrawing effect enhances para-position reactivity. Competitive experiments with methyl vs. ethyl derivatives under identical SNAr conditions (e.g., with amines) reveal ~20% lower yields for ethyl-substituted compounds due to steric effects .

Q. What strategies resolve contradictory bioactivity data in antimicrobial assays?

- Methodology :

- Dose-response curves : Test concentrations from 1 μM–1 mM to identify non-linear effects.

- Assay standardization : Use CLSI guidelines for MIC determination; control for pH (carboxylic acid deprotonation alters membrane permeability).

- Orthogonal assays : Combine disk diffusion with live-cell imaging to distinguish bactericidal vs. bacteriostatic effects .

Q. How can computational approaches guide derivative design for enhanced target binding?

- Methodology :

- Molecular docking : Use AutoDock Vina to screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase). Focus on optimizing hydrogen bonds with the carboxylic acid group and halogen bonding with bromine .

- MD simulations : Analyze stability of ligand-enzyme complexes (RMSD <2 Å over 100 ns trajectories) to prioritize stable candidates .

Q. What analytical challenges exist in quantifying trace impurities, and how can they be addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.